molecular formula C8H9NO4S B6222720 6-methanesulfonyl-1,3-dioxaindan-5-amine CAS No. 2758002-74-1

6-methanesulfonyl-1,3-dioxaindan-5-amine

Cat. No. B6222720
CAS RN: 2758002-74-1
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methanesulfonyl-1,3-dioxaindan-5-amine (6MDA) is an organic compound belonging to the family of dioxaindanes. It is a colorless solid that is widely used in the synthesis of drugs, pesticides, and other organic compounds. 6MDA has been studied extensively in the past few decades due to its unique properties and potential applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

6-methanesulfonyl-1,3-dioxaindan-5-amine has been used extensively in scientific research and has been studied in a variety of contexts. It has been used as a model compound for studying the mechanism of action of drugs and other organic compounds. It has also been used to study the interaction of drugs with their target sites, as well as the effects of drugs on biochemical and physiological processes. 6-methanesulfonyl-1,3-dioxaindan-5-amine has been used in the development of new drugs, as well as in the synthesis of existing drugs.

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-1,3-dioxaindan-5-amine is not fully understood. However, it is believed to act by forming a covalent bond with its target site and disrupting the normal functioning of the target site. This disruption can lead to a variety of effects, depending on the target site and the drug itself.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methanesulfonyl-1,3-dioxaindan-5-amine are not fully understood. However, it is believed to have a variety of effects on biochemical and physiological processes. It has been shown to interact with a variety of receptors, including opioid, adenosine, and serotonin receptors. It has also been shown to modulate the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

6-methanesulfonyl-1,3-dioxaindan-5-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, it is relatively expensive and can be toxic if not handled properly.

Future Directions

The potential applications of 6-methanesulfonyl-1,3-dioxaindan-5-amine are vast, and there are a number of potential future directions for research. One potential area of research is the development of new drugs that utilize 6-methanesulfonyl-1,3-dioxaindan-5-amine as a scaffold. Additionally, further research could be done to explore the biochemical and physiological effects of 6-methanesulfonyl-1,3-dioxaindan-5-amine, as well as to develop new methods of synthesis. Finally, research could be done to explore the potential applications of 6-methanesulfonyl-1,3-dioxaindan-5-amine in the agricultural and pharmaceutical industries.

Synthesis Methods

6-methanesulfonyl-1,3-dioxaindan-5-amine can be synthesized through a number of methods, including a three-step process involving the reaction of 4-methanesulfonyl-1,3-dioxolane with 5-amino-1,3-dioxane in the presence of a base. This reaction yields 6-methanesulfonyl-1,3-dioxaindan-5-amine in a high yield. Other methods of synthesis include the reaction of 4-methanesulfonyl-1,3-dioxolane with 5-amino-1-chloro-3-dioxane, as well as the reaction of 4-methanesulfonyl-1,3-dioxolane with 5-amino-1-methyl-3-dioxane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methanesulfonyl-1,3-dioxaindan-5-amine involves the reaction of 5-hydroxy-1,3-dioxaindane-6-methanesulfonic acid with ammonia.", "Starting Materials": [ "5-hydroxy-1,3-dioxaindane-6-methanesulfonic acid", "Ammonia" ], "Reaction": [ "Dissolve 5-hydroxy-1,3-dioxaindane-6-methanesulfonic acid in a suitable solvent such as dichloromethane.", "Add ammonia to the solution and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent such as diethyl ether.", "Dry the solid under vacuum to obtain 6-methanesulfonyl-1,3-dioxaindan-5-amine." ] }

CAS RN

2758002-74-1

Product Name

6-methanesulfonyl-1,3-dioxaindan-5-amine

Molecular Formula

C8H9NO4S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.